molecular formula CH3I B100923 Methyl iodide, [14C] CAS No. 16170-82-4

Methyl iodide, [14C]

Cat. No. B100923
CAS RN: 16170-82-4
M. Wt: 143.932 g/mol
InChI Key: INQOMBQAUSQDDS-NJFSPNSNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl iodide, also known as iodomethane and commonly abbreviated as “MeI”, is a chemical compound with the formula CH3I . It is a dense, colorless, and volatile liquid . In terms of chemical structure, it is related to methane by replacement of one hydrogen atom by an atom of iodine . It is naturally emitted by rice plantations in small amounts . It is also produced in vast quantities estimated to be greater than 214,000 tons annually by algae and kelp in the world’s temperate oceans, and in lesser amounts on land by terrestrial fungi and bacteria . It is used in organic synthesis as a source of methyl groups .


Synthesis Analysis

Methyl iodide can be conveniently prepared by the reaction of PI3 on methanol . Another way to make it is to react methanol with potassium iodide and some sulfuric acid . It is also produced in seawater via the reaction between photochemically produced methyl and iodine radicals, typically in temperate and tropical waters .


Molecular Structure Analysis

The molecular formula of methyl iodide is CH3I . It has a tetrahedral molecular shape .


Chemical Reactions Analysis

Methyl iodide will hydrolyze in the presence of an alkali to methanol and iodide: CH3I + MOH → CH3OH + MI . It will react with a nitrite salt, yielding nitromethane if sodium or potassium nitrite are used, with methyl nitrite as a minor product .


Physical And Chemical Properties Analysis

Methyl iodide is a dense, colorless liquid . It has a pungent, ether-like odor . It is immiscible in water, but miscible with many solvents such as diethyl ether, ethanol, methanol and soluble in acetone and carbon tetrachloride . It has a molar mass of 141.939 g·mol−1 . Its melting point is −66.5 °C and boiling point ranges from 42.4 to 42.8 °C .

Scientific Research Applications

  • Alternative to Grignard Labeling in Organic Synthesis : Samarium iodide, combined with [14C]methyl iodide, has been used for methylation of aldehydes and ketones, offering an alternative to the traditional Grignard labeling method (Landvatter, 2000).

  • DNA Synthesis Imaging : [14C]methyl iodide was utilized in synthesizing 4'-[methyl-14C]thiothymidine, a thymidine analog, for imaging DNA synthesis, providing a simpler method for such imaging in clinical studies (Toyohara et al., 2006).

  • Studying Bacterial Uptake in Environmental Systems : [14C]methyl iodide has been used to investigate the uptake and breakdown of methyl iodide by methylotrophic bacteria in estuarine water samples, shedding light on microbial interactions in natural water systems (Asare, 2013).

  • Methylation of Iodine by Bacteria : Research involving [14C]methyl iodide has shown that bacteria, including both terrestrial and marine species, can methylate iodine, indicating a biological pathway for iodine transfer from the Earth's surface to the atmosphere (Amachi et al., 2001).

  • Analytical Chemistry Applications : [14C]methyl iodide has been used in developing methods for the quantitative detection of methyl iodide, aiding in environmental monitoring and industrial applications (Sadiek et al., 2017).

  • Biodistribution Studies in Pharmacology : [14C]methyl iodide has been employed in radiolabeling proteins to monitor their biodistribution after ingestion, providing insights into the pharmacokinetics of various compounds (Davis et al., 2011).

  • Environmental Science Research : Studies have used [14C]methyl iodide to explore the abiotic formation of methyl iodide on synthetic birnessite, contributing to our understanding of atmospheric chemistry (Allard & Gallard, 2013).

  • Numerical Modelling of Atmospheric Compounds : [14C]methyl iodide has been used in numerical modeling studies to understand its distribution in the atmosphere and its role in tropospheric chemistry (Stemmler et al., 2013).

Safety And Hazards

Methyl iodide is very toxic. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation . It is suspected of causing cancer . It is very toxic to aquatic life with long-lasting effects .

Future Directions

Methyl iodide plays a key role in the iodine’s global geochemical cycle . It can also mitigate the process of climate change, making it reasonable to study its biogeochemistry . The environmental relevance of methyl iodide is highlighted by the estimates which suggest that in the regions between 40 N° and 40 S° up to 174 Gg of methyl iodide is produced annually via biological and photochemical processes .

properties

IUPAC Name

iodo(114C)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3I/c1-2/h1H3/i1+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQOMBQAUSQDDS-NJFSPNSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[14CH3]I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.932 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl iodide, [14C]

Synthesis routes and methods I

Procedure details

The reactor was charged with a solution containing rhodium iodide, methyl iodide, water, acetic acid and trifluoroacetic acid (TFAA) in proportions to provide 400 ppm rhodium, 14.0% methyl iodide, 14.0% water and 20.0% TFAA. The reactor was sealed, pressured to approximately 28.14 Kg/cm2 of carbon monoxide partial pressure which was checked at 25° C. The reactor was then slowly vented of its carbon monoxide and then flushed twice with carbon monoxide (7 Kg/cm2). The reactor was then pressureed to 14 Kg/cm2 with carbon monoxide and heated to 120° C. for 2 hours, after which the agitator was turned on to stir at medium speed (100-200 rpm). The reactor was then further heated to 194° C., stirred at high speed (500-600 rpm) and pressured with carbon monoxide to 29 Kg/cm2. The reactor was maintained at a temperature of 194° C. when methanol was fed into the solution and carbon monoxide was introduced continuously at a rate to maintain the pressure in the reactor at about 29 Kg/cm2. The rate of reaction was determined by monitoring the amount of carbon monoxide consumed over a period of time, assuming that the ideal gas law can be applied to carbon monoxide. The rate of CO consumption approximates to the rate of acetic acid production since the formation of by-products is small as shown by products analysis.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
14%
Name
Yield
20%

Synthesis routes and methods II

Procedure details

2,6 dichloro-7-methyl-7H-purine was prepared from theobromine (a-1) in 10% yield following the procedure of Uretskaya, G. Ya., Rybinka, E. I., and Men'shikov, G. P. Zh. Obshch. Ki., 1960, 30, 327 with the modification of N,N, diethylaniline disclosed by Stanovik, B. et at in the Australian Journal of Chemistry, 1981, 34, 1729. 1H NMR was identical in all respects to the material prepared by alkylation of commercially available 2,6 dichloropurine with base and iodomethane. For example, the procedure reported by Feng et al. (WO2004/087053) utilizes 60% NaH as base, dimethylformamide (DMF) as the solvent and iodomethane yielded a 1:1 mixture of the N-7/N-9 methylated products which were separated via silica chromatography. The procedure reported by Lewi et et al (WO2005/028479 A2) utilizes potassium carbonate as the base, acetonitrile as solvent (rt 70 h) and iodomethane and yielded a 2:1 isolated yield of methylated purines after silica chromatography (60% yield N9Me/30% yield N-7 Methylated). Similarly acetone can replace acetonitrile as the solvent and after refluxing with potassium carbonate and iodomethane for 24 h a 3:1 mixture of N9/N7 is obtained. The N-7 methylated product was isolated in 16.3% purified yield after silica chromatography. A report by Chi-Huey Wong et al. (see, Bioorg & Med Chem 13 (2005) 4622-4626) utilizes tetrabutylammonium fluoride as the base (1M solution THF) and iodomethane to give similarity a 3:1 ratio of the N-9/N-7 methylated purines which could be separated by silica chromatography. 1H NMR (400 MHz, DMSO d6) 8.79 (s, 1H, H8), 4.06 (s, 3H, N7Me).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl iodide, [14C]
Reactant of Route 2
Methyl iodide, [14C]
Reactant of Route 3
Methyl iodide, [14C]

Citations

For This Compound
46
Citations
M Chubachi, E Kawano, M Hamada - Analytical Chemistry, 1968 - ACS Publications
… Table I shows the radioactivities of methyl iodide-14C absorbed in the scintillator solutions in the vials connected in series. Since methyl iodide-14C is introduced into the scintillator …
Number of citations: 3 pubs.acs.org
H Minato, T Nagasaki, T Yokoshima… - Journal of Labelled …, 1974 - Wiley Online Library
3‐(1‐Hydroxy‐2‐piperidinoethyl)‐5‐phenylisoxazole citrate, 31252‐S (I) has been labelled with carbon‐14. The carbon‐14 label was incorporated into the C‐2 position of the side‐…
BA Czeskis, DD O'Bannon, WJ Wheeler… - Journal of Labelled …, 2005 - Wiley Online Library
Asymmetric synthesis of AMPA potentiator LY450108‐[ 14 C] containing 14 C‐label attached to the chiral center of the molecule, was accomplished based on Evans' chiral …
JS Guthi, S Kotturi - researchgate.net
Points to be considered for the synthesis of radiolabeled compounds include: selection of isotope considering the stability in systemic conditions, specific activity, and the position of …
Number of citations: 0 www.researchgate.net
I Bally, E Gǎrd, E Ciornei, M Biltz… - Journal of Labelled …, 1975 - Wiley Online Library
The synthesis of n‐heptane‐1‐ 14 C is described. starting from 14 CH 3 I via ( 14 CH 3 ) 2 Cd and caproyl chloride; for obtaining n‐heptane‐2‐ 14 C, n‐pentyl bromide is converted into …
L Pichat, M Audinot - 1961 - inis.iaea.org
[en] The sodium derivative of 5-3-4 dibenzyl oxyphenyl 2-oxazolidinone reacted with methyl iodide 14 C, in stoichiometric quantity, gives rise to the corresponding N-methyl 14 C …
Number of citations: 0 inis.iaea.org
L Pichat, M Audinot - 1961 - osti.gov
The sodium derivative of 5-3-4 dibenzyl oxyphenyl 2-oxazolidinone reacted with methyl iodide {sup 14}C, in stoichiometric quantity, gives rise to the corresponding N-methyl {sup 14}C …
Number of citations: 0 www.osti.gov
J Beneš, M Dobiášová, K Vereš - Collection of Czechoslovak …, 1964 - cccc.uochb.cas.cz
… of sodium and 4 g of the ester) cooled to -70C a mixture of 1'6 ml of methyl iodide and 0·13 ml of methyl iodide-14C (activity 982 !-'c) in 50 ml of dry ether was distilled using a weak …
Number of citations: 3 cccc.uochb.cas.cz
H Smit, RD Vis, FJ Pijper… - Journal of Labelled …, 1981 - Wiley Online Library
2,9‐[ 14 C]Dimethyl‐1,10‐phenanthroline was prepared by means of a nucleophilic methylation of 2‐methyl‐1,10‐phenanthroline with [ 14 c]methyllithium followed by oxidation. The …
HG Dean, IE Hughes - Journal of Pharmacy and Pharmacology, 1972 - Wiley Online Library
Although both NN‐diethyl‐ and NN‐dimethyl‐, N‐methyl‐[ 14 C]‐2‐(2,6‐xylyloxy) ethylammonium iodide ( 14 C‐1DE10 iodide and 14 C‐TM10 iodide; xylocholine) are taken up by …
Number of citations: 1 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.